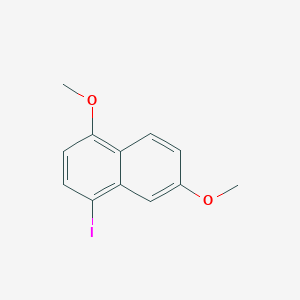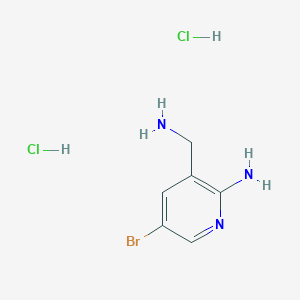
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H10BrN3·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride typically involves the bromination of 2-aminopyridine followed by the introduction of an aminomethyl group. One common method includes:
Bromination: 2-aminopyridine is treated with bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-aminopyridine.
Aminomethylation: The brominated product is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group, forming 3-(aminomethyl)-5-bromopyridin-2-amine.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 3-(aminomethyl)-5-substituted-pyridin-2-amine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic properties.
Chemical Biology: Utilized in the development of probes for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The aminomethyl group can interact with active sites, while the bromine atom may enhance binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-aminopyridine: Lacks the aminomethyl group, limiting its applications in medicinal chemistry.
2-Aminomethyl-5-bromopyridine: Positional isomer with different reactivity and binding properties.
Uniqueness
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and binding characteristics. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Propriétés
Formule moléculaire |
C6H10BrCl2N3 |
|---|---|
Poids moléculaire |
274.97 g/mol |
Nom IUPAC |
3-(aminomethyl)-5-bromopyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-5-1-4(2-8)6(9)10-3-5;;/h1,3H,2,8H2,(H2,9,10);2*1H |
Clé InChI |
RSJQLWVHUWXOMY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CN)N)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




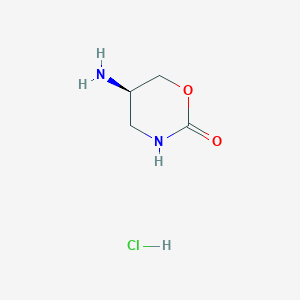
![Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13500185.png)
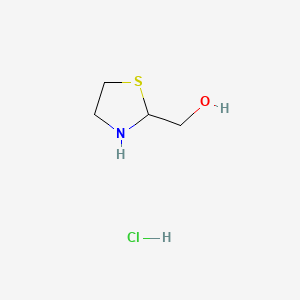
![2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13500203.png)
![3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13500208.png)
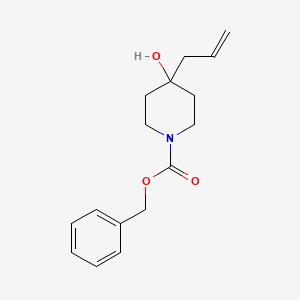
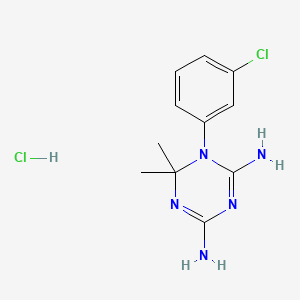

![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)
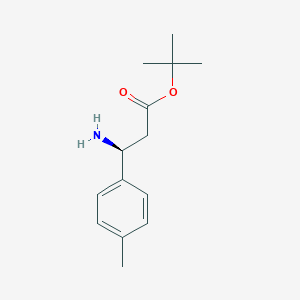
![N-[(1r,3r)-3-fluorocyclobutyl]benzamide](/img/structure/B13500282.png)
